molecular formula C21H17ClFNO3 B4934275 4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide

Cat. No. B4934275
M. Wt: 385.8 g/mol
InChI Key: ITVFBQVBHPYCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide in lab experiments is its broad-spectrum activity against a wide range of cancer cell lines. It also has potential applications in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in research.

Future Directions

There are a number of future directions for the study of 4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide. One potential direction is the further investigation of its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another potential direction is the development of more potent and selective analogs of this compound, which could improve its efficacy and reduce its side effects. Additionally, the use of this compound in combination with other drugs or therapies could also be explored as a potential strategy for improving treatment outcomes.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide involves the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate product. This intermediate product is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide has been studied for its potential applications in scientific research. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(4-fluorophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO3/c1-26-20-12-15(21(25)24-18-9-7-17(23)8-10-18)4-11-19(20)27-13-14-2-5-16(22)6-3-14/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFBQVBHPYCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.